5'-O-Trityl-2',3'-dehydrothymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

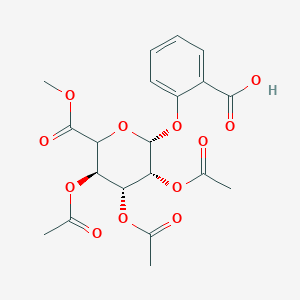

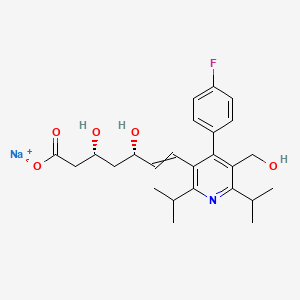

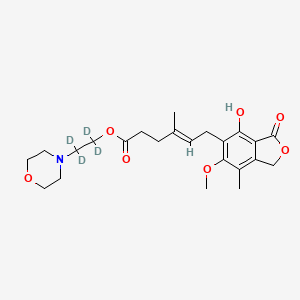

5'-O-Trityl-2',3'-dehydrothymidine, also known as 5'-O-Trityl-dThd, is a modified nucleoside with a trityl group attached to the 5’-position of the deoxyribose moiety. It is an important intermediate for the synthesis of modified nucleoside analogs, which are widely used in nucleic acid research. The trityl group of 5'-O-Trityl-dThd provides a convenient handle for further modification of the nucleoside, allowing for the synthesis of a variety of modified nucleosides.

Applications De Recherche Scientifique

Proteomics Research

5’-O-Trityl-2’,3’-dehydrothymidine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a building block in the synthesis of modified nucleosides, which can be incorporated into peptides for the study of protein interactions and stability .

Drug Discovery

In drug discovery, this thymidine analog can be employed to create small molecule libraries. These libraries are screened to identify compounds that have therapeutic potential, particularly those that can interact with DNA or RNA in a way that could modulate biological processes .

Molecular Biology Research

Researchers use 5’-O-Trityl-2’,3’-dehydrothymidine in molecular biology to study DNA replication and repair mechanisms. By incorporating this modified nucleoside into DNA strands, scientists can observe how enzymes and other proteins interact with DNA during these critical cellular processes .

Antiviral Research

This compound has applications in antiviral research due to its structural similarity to thymidine, a natural nucleoside. It can be used to investigate the efficacy of nucleoside analogs in inhibiting viral replication, particularly in viruses that use RNA as their genetic material .

Oncology Research

In oncology, 5’-O-Trityl-2’,3’-dehydrothymidine may be used to study the effects of DNA damage on cancer cells. It can help in understanding how cancer cells respond to various chemotherapeutic agents that induce DNA damage, aiding in the development of more effective cancer treatments .

Biochemical Studies

Biochemists use this compound to explore the biochemical pathways involving thymidine metabolism. It serves as a tool to dissect the pathways and identify key enzymes that could be potential targets for new drugs .

Propriétés

IUPAC Name |

5-methyl-1-[(2R,5S)-5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c1-21-19-31(28(33)30-27(21)32)26-18-17-25(35-26)20-34-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19,25-26H,20H2,1H3,(H,30,32,33)/t25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKIEAKHPFXJJ-IZZNHLLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-Trityl-2',3'-dehydrothymidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)